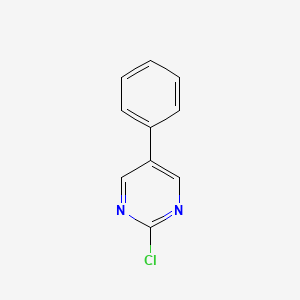

2-Chloro-5-phenylpyrimidine

描述

Overview of Pyrimidine (B1678525) Heterocycles in Scientific Inquiry

Pyrimidine, a heterocyclic aromatic organic compound, contains two nitrogen atoms at positions 1 and 3 of a six-membered ring. wjahr.com This fundamental structure is a cornerstone in the field of medicinal chemistry and drug discovery. researchgate.net Pyrimidine derivatives are not found in nature as standalone molecules but are integral components of more complex systems that are widely distributed in living organisms. wjahr.com

The pyrimidine scaffold is a versatile and attractive starting point for the synthesis of a wide array of biologically active compounds. wjahr.combenthamdirect.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities. wjahr.comsciensage.info The significance of pyrimidines is underscored by their presence in the essential building blocks of nucleic acids—DNA and RNA—specifically in thymine, cytosine, and uracil. nih.govsemanticscholar.org This biological prevalence is a key reason for their extensive therapeutic applications. nih.govsemanticscholar.org

In scientific inquiry, pyrimidine heterocycles are investigated for their diverse chemical reactivity, which allows for the synthesis of a large variety of derivatives. wjahr.comresearchgate.net Researchers have consistently explored the synthesis and biological evaluation of pyrimidine-based compounds, leading to the discovery of molecules with a wide range of applications. benthamdirect.comsciensage.info The ongoing research in this area highlights the enduring importance of pyrimidine chemistry in advancing science. wjahr.combenthamdirect.com

Significance of Phenylpyrimidine Derivatives in Advanced Chemical and Biological Systems

Phenylpyrimidine derivatives, a specific class of pyrimidine compounds, are of considerable interest in advanced chemical and biological systems due to their unique structural features and resulting biological activities. The presence of a phenyl group attached to the pyrimidine ring can significantly influence the molecule's properties, such as its lipophilicity, which in turn can enhance its interaction with biological targets.

These derivatives have been the focus of numerous studies exploring their potential in various therapeutic areas. The substitution pattern on both the phenyl and pyrimidine rings allows for fine-tuning of the molecule's electronic and steric properties, making it possible to design compounds with specific biological functions. nih.gov Research has shown that the position of substituents on the pyrimidine nucleus plays a crucial role in determining the biological activities of these derivatives. nih.gov

In the context of materials science, certain phenylpyrimidine derivatives are being explored for their applications in organic electronic devices, such as organic light-emitting diodes (OLEDs). mdpi.com The electron-accepting nature of the pyrimidine ring, combined with the properties of the phenyl group and other donor moieties, can lead to materials with desirable photophysical and charge-transporting characteristics. mdpi.com

The synthesis of phenylpyrimidine derivatives is an active area of research, with various methods being developed to create novel compounds with enhanced properties. derpharmachemica.comrsc.org These synthetic efforts, coupled with detailed structure-activity relationship (SAR) studies, continue to expand the potential applications of phenylpyrimidine derivatives in both medicine and materials science. nih.govrsc.org

Academic Research Context and Scope for 2-Chloro-5-phenylpyrimidine

This compound is a specific phenylpyrimidine derivative that has garnered attention in academic research due to its potential as a building block for the synthesis of more complex molecules. Its chemical structure, featuring a chlorine atom at the 2-position and a phenyl group at the 5-position of the pyrimidine ring, makes it a versatile intermediate for various chemical transformations.

Academic research on this compound often focuses on its synthesis and subsequent use in the development of novel compounds with potential biological activity. Studies have explored different synthetic routes to obtain this compound, with methods like the Suzuki-Miyaura coupling and Kumada cross-coupling being reported. guidechem.com

The scope of research extends to investigating the reactivity of this compound in various chemical reactions, including coupling reactions and nucleophilic substitutions, to create new chemical entities. These newly synthesized compounds are then often subjected to biological screening to evaluate their potential as therapeutic agents or as probes for studying biological processes. The investigation of its role in the synthesis of liquid crystals has also been a subject of study. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIWMPNOFGQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345532 | |

| Record name | 2-Chloro-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-62-5 | |

| Record name | 2-Chloro-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Phenylpyrimidine and Analogues

Precursor Synthesis and Derivatization Approaches

The synthesis of 2-chloro-5-phenylpyrimidine often begins with the construction of a substituted pyrimidine (B1678525) ring, which is then subsequently chlorinated. A common precursor is 5-phenylpyrimidin-2-ol. This intermediate can be prepared through various condensation reactions. For instance, the Biginelli reaction, a one-pot cyclocondensation, can be adapted to produce dihydropyrimidine (B8664642) precursors which are then oxidized to the corresponding pyrimidine. derpharmachemica.com

Another approach involves starting with simpler pyrimidine structures and introducing the phenyl group at a later stage. For example, 2-amino-5-bromopyrimidine (B17363) can serve as a starting material where the bromo group is subsequently replaced by a phenyl group via a cross-coupling reaction. guidechem.com

Derivatization of pre-existing pyrimidine cores is a widely used strategy. For example, 2,4-dichloro-5-phenylpyrimidine (B2923487) can be selectively aminated at the C4 position to yield 2-amino-4-chloro-5-phenylpyrimidine. This precursor can then be further modified. The synthesis of 5-nitropyrimidines, for example, can be achieved from 2-chloro-5-nitropyrimidine. rsc.org

Halogenation and Chlorination Techniques in Pyrimidine Synthesis

The introduction of a chlorine atom at the 2-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through chlorination of a corresponding hydroxypyrimidine (pyrimidone) precursor. bhu.ac.in A standard and long-standing method involves reacting the hydroxypyrimidine with phosphorus oxychloride (POCl₃), often at reflux temperatures. nih.gov The use of a catalytic amount of dimethylformamide (DMF) can enhance the reactivity of this process.

Solvent-free chlorination methods have also been developed, offering a more environmentally friendly and efficient alternative. nih.gov These methods can be performed using equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures, often with a base like pyridine. nih.gov This approach has been shown to be applicable to a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

Besides direct chlorination, halogenation at other positions of the pyrimidine ring can be achieved using various reagents. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are effective for the halogenation of pyrazolo[1,5-a]pyrimidines. tandfonline.com Recent advancements have demonstrated regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(III) reagents in aqueous media at room temperature. rsc.org The use of ionic liquids as a medium for C-5 halogenation of pyrimidine-based nucleosides with N-halosuccinimides has also been reported as a highly efficient and green methodology. researchgate.net

| Reagent | Substrate Type | Position of Halogenation | Reference |

| POCl₃ | Hydroxypyrimidines | C2, C4, C6 | bhu.ac.innih.gov |

| N-halosuccinimides (NCS, NBS, NIS) | Pyrazolo[1,5-a]pyrimidines | C3 | tandfonline.com |

| Hypervalent iodine(III) / KX | Pyrazolo[1,5-a]pyrimidines | C3 | rsc.org |

| N-halosuccinimides in Ionic Liquid | Pyrimidine nucleosides | C5 | researchgate.net |

| Sodium monobromoisocyanurate (SMBI) | Pyrimidine and purine (B94841) nucleosides | C5 (pyrimidine), C8 (purine) | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions in Phenylpyrimidine Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of phenylpyrimidines. nobelprize.orgrsc.orgnih.gov These reactions offer mild conditions and high functional group tolerance. nobelprize.org

Suzuki Coupling and its Variants

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of this compound. guidechem.com This reaction typically involves the coupling of a halopyrimidine, such as 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine, with phenylboronic acid. guidechem.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate or potassium carbonate. guidechem.com

The choice of solvent is critical for the success of the Suzuki coupling. wiley.com While glyme/water mixtures have been used, less hazardous solvents like t-butyl alcohol, acetonitrile, and tetrahydrofuran (B95107) have also proven effective. wiley.com One-pot, regioselective double Suzuki couplings of dichloropyrimidines have been developed, allowing for the efficient synthesis of diarylated pyrimidines. nih.gov

| Catalyst | Substrates | Base | Solvent | Yield | Reference |

| Pd(PPh₃)₄ | 2-chloro-5-bromopyrimidine, phenylboronic acid | K₂CO₃ | Toluene, Dichloromethane, Methanol | 48% | guidechem.com |

| Pd(PPh₃)₄ | 2-chloro-5-iodopyrimidine, phenylboronic acid | Na₂CO₃ | THF/H₂O | - | |

| Pd(OAc)₂/PPh₃ | 2,6-dichloropyrimidine-4-carboxylic acid, phenylboronic acid | Na₂CO₃ | - | up to 92% |

Other Transition Metal-Catalyzed Coupling Strategies

Besides the Suzuki coupling, other palladium-catalyzed reactions are valuable for synthesizing phenylpyrimidines. The Kumada cross-coupling, which utilizes a Grignard reagent like phenylmagnesium chloride, is a highly efficient method for preparing this compound from 5-bromo-2-chloropyrimidine (B32469). This reaction is known for its high yields and mild conditions.

The Negishi cross-coupling, employing organozinc reagents, has also been successfully applied. acs.org Furthermore, Stille coupling, which uses organotin reagents, can be utilized for the C-4 selective arylation of pyrimidines. wuxiapptec.com Nickel-catalyzed cross-coupling reactions have also been investigated for the synthesis of substituted pyrimidines. researchgate.net

Nucleophilic Substitution Reactions on Pyrimidine Rings

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for further derivatization. zenodo.org The reactivity of chloropyrimidines towards nucleophiles is influenced by the electronic nature of other substituents on the ring. jst.go.jpdeepdyve.com Generally, halogens flanked by two heterocyclic nitrogen atoms are readily displaced. zenodo.orgzenodo.org

Nucleophilic aromatic substitution (SNA_r) reactions on 2-chloropyrimidines are typically second-order reactions, being first order in both the substrate and the nucleophile. zenodo.org A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atom. For instance, the reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with hydroxybenzaldehydes occurs regioselectively at the C-4 position. researchgate.net The regioselectivity of these reactions can be complex; for example, in 2-MeSO₂-4-chloropyrimidine, substitution with alkoxides occurs at C-2, while reactions with amines occur at C-4. wuxiapptec.com

Advanced Synthetic Approaches and Optimization Strategies

To improve the efficiency and sustainability of this compound synthesis, advanced methodologies have been explored. Microwave-assisted synthesis has been shown to accelerate Suzuki coupling reactions. researchgate.net Solvent-free reaction conditions, particularly for chlorination steps, reduce environmental impact. nih.gov

Optimization of reaction parameters is crucial for maximizing yields and minimizing side products. This includes the careful selection of catalysts, bases, solvents, and reaction temperatures. guidechem.comwiley.com For instance, in the Suzuki coupling of 2,4,6-trichloropyrimidine, the selectivity for mono-, di-, and tri-substituted products can be controlled by the reaction conditions. wiley.com The development of one-pot procedures, such as the double Suzuki coupling of dichloropyrimidines, offers a more streamlined and efficient synthetic route. nih.gov

Ultrasonication-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful green chemistry tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. smolecule.comnih.gov The underlying mechanism involves acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures, thereby accelerating chemical reactions. beilstein-archives.org

While specific literature on the direct ultrasonication-assisted synthesis of this compound is not abundant, the application of this technology to the synthesis of analogous pyrimidine derivatives provides strong evidence for its potential utility. For instance, the synthesis of highly substituted 4-arylpyrimidines has been successfully achieved through an ultrasound-driven Suzuki-Miyaura cross-coupling reaction. rsc.org In this approach, 4-pyrimidinol precursors are synthesized via cyclocondensation under ultrasonic irradiation, followed by tosylation and subsequent cross-coupling with phenylboronic acid, also under sonochemical conditions. rsc.org

A relevant example is the sonochemical synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953). This multi-step process, when conducted under ultrasonic irradiation, demonstrated a dramatic reduction in total synthesis time while maintaining high yields at each step. beilstein-archives.org

| Synthetic Step | Conventional Method (Time) | Ultrasonication Method (Time) | Ultrasonication Method (Yield) |

|---|---|---|---|

| Reaction of methyl 3-oxobutanoate with thiourea | 8 hours | 30 minutes | 80% |

| Methylation of 4-mercapto-6-methylpyrimidin-2-ol | 12 hours | 30 minutes | 92% |

| Chlorination of hydroxyl group | 2 hours | 6 minutes | 87% |

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines has been shown to be enhanced by ultrasound, which facilitates the acid-catalyzed cyclocondensation reaction at a lower temperature and in a shorter duration than silent conditions. tandfonline.com These examples collectively suggest that an ultrasonication-assisted approach, particularly for the key cross-coupling step, could be a highly effective and environmentally benign strategy for the synthesis of this compound.

Continuous Flow Reactor Applications

Continuous flow chemistry has garnered significant attention from the pharmaceutical and chemical industries as a more efficient, safer, and scalable alternative to traditional batch processing. patsnap.comthieme.com The use of microreactors or flow reactors offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. patsnap.com

Although a specific continuous flow synthesis for this compound has not been detailed in the literature, the successful application of this technology to the synthesis of structurally similar compounds, such as other chloropyrimidines and biaryl compounds, indicates its high potential. acs.orghybrid-chem.com For example, the Suzuki-Miyaura cross-coupling of heteroaryl halides with arylboronic acids has been effectively performed in a continuous flow system. acs.org This is directly relevant to the synthesis of this compound, which is often prepared via this type of cross-coupling.

A study on the synthesis of a 4-chloropyrimidine (B154816) derivative in a continuous flow reactor demonstrated the ability to handle solid-containing streams and achieve a high yield of 97% with a short residence time of 5 minutes at an elevated temperature of 210 °C. hybrid-chem.com This highlights the robustness of flow reactors in managing challenging reaction conditions.

The potential for multi-step continuous flow synthesis further enhances the attractiveness of this technology. beilstein-journals.org A hypothetical flow process for this compound could involve the following steps:

Feed Preparation: Solutions of the starting materials, for instance, a dihalopyrimidine and phenylboronic acid, along with a suitable catalyst and base, are prepared in appropriate solvents.

Mixing and Reaction: The reactant streams are pumped into a mixer and then flow through a heated reactor coil where the cross-coupling reaction occurs. The precise control of residence time and temperature in the flow reactor can be optimized to maximize conversion and minimize byproduct formation.

In-line Quenching and Separation: The product stream can be directly mixed with a quenching agent, followed by in-line liquid-liquid extraction to separate the desired product from the catalyst and other impurities.

This integrated approach not only improves efficiency but also reduces manual handling and potential exposure to hazardous reagents. beilstein-journals.org

Yield Enhancement and Purity Improvement Methods

The optimization of reaction conditions and purification techniques is crucial for obtaining high yields and purity of this compound. The most common synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings.

The Suzuki-Miyaura coupling typically involves the reaction of a halopyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. A specific method for synthesizing this compound utilizes 5-bromo-2-chloropyrimidine and phenylboronic acid. guidechem.com

| Parameter | Details |

|---|---|

| Starting Materials | 2-chloro-5-bromopyrimidine, Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene, Dichloromethane, Methanol |

| Temperature | 90 °C |

| Reaction Time | Overnight |

| Yield | 48% |

Another highly efficient method is the Kumada cross-coupling, which reacts 5-bromo-2-chloropyrimidine with a phenyl Grignard reagent. This method can offer very high yields and short reaction times.

| Parameter | Details |

|---|---|

| Starting Materials | 5-Bromo-2-chloropyrimidine, Phenylmagnesium chloride |

| Catalyst | Di-μ-iodobis(tri-t-butylphosphino)dipalladium(I) |

| Solvent | Tetrahydrofuran (THF), Toluene |

| Reaction Time | 5 minutes |

| Yield | 95% |

To enhance the yield and purity, several factors can be optimized:

Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is critical. For instance, in Suzuki-Miyaura couplings, using specific precatalysts and optimizing the ligand can improve reactivity and yield. nih.gov

Reaction Temperature: Controlling the temperature is essential to balance the reaction rate with the potential for thermal degradation of reactants or products.

Solvent System: The choice of solvent can significantly impact the solubility of reactants and the reaction kinetics. hybrid-chem.com

Base: The type and amount of base used in Suzuki-Miyaura couplings can influence the reaction outcome.

Following the synthesis, purification is typically achieved through standard laboratory techniques. Column chromatography using silica (B1680970) gel with a solvent system like hexane/ethyl acetate (B1210297) is a common method for separating the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as ethanol, can be employed to further enhance the purity of the final product, with slow cooling rates often improving the yield of pure crystals. For achieving very high purity (≥98%), High-Performance Liquid Chromatography (HPLC) is an effective technique.

Reactivity and Chemical Transformations of 2 Chloro 5 Phenylpyrimidine

Nucleophilic Reactivity Studies

The most significant aspect of 2-Chloro-5-phenylpyrimidine's reactivity is the susceptibility of the 2-chloro group to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring facilitates the displacement of the chlorine atom by a variety of nucleophiles.

Common nucleophilic substitution reactions include:

Amination: Reaction with amines, such as piperidine (B6355638), leads to the formation of the corresponding 2-amino-5-phenylpyrimidine derivatives. shu.ac.uk

Alkoxylation: Alkoxides can replace the chlorine to form 2-alkoxy-5-phenylpyrimidines.

Thiolation: Treatment with thiols or thiolate anions yields 2-thioether-5-phenylpyrimidines.

Kinetic studies on the reaction of 2-chloro-5-arylpyrimidines with piperidine have been conducted to understand the electronic effects of the 5-aryl substituent on the rate of nucleophilic substitution. shu.ac.uk The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-2 position, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.

A study involving 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine, a related derivative, demonstrated ready substitution of the chlorine atom by active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and malononitrile, as well as aromatic amines such as p-toluidine. asianpubs.org This highlights the general reactivity of the chloro-pyrimidine system towards carbon and nitrogen nucleophiles.

Electrophilic Substitution Patterns of the Phenyl and Pyrimidine Moieties

The electrophilic substitution behavior of this compound is dictated by the electronic nature of its two aromatic rings.

Phenyl Ring: The phenyl group can undergo typical electrophilic aromatic substitution reactions. ambeed.com However, the electron-withdrawing pyrimidine ring has a deactivating effect on the attached phenyl group. Research on the nitration of 5-acetamido-2-phenylpyrimidine showed that substitution occurred exclusively on the phenyl ring, yielding the m-nitro product. rsc.org This indicates that even with an activating group on the pyrimidine ring, the deactivating influence of the pyrimidine core directs electrophilic attack to the meta-position of the phenyl substituent. rsc.org

Pyrimidine Ring: The pyrimidine ring itself is highly electron-deficient and generally resistant to electrophilic attack unless activated by strong electron-releasing groups. Electrophilic substitution of an unactivated pyrimidine ring is rare. shu.ac.uk For this compound, the presence of the deactivating chloro group further hinders electrophilic substitution on the pyrimidine core. Directing groups, such as an amino or methoxy (B1213986) group at position 4, would be necessary to facilitate electrophilic substitution at position 6.

Reduction and Dehalogenation Processes

This compound can undergo both reduction of the pyrimidine ring and cleavage of the carbon-chlorine bond (dehalogenation).

Ring Reduction: Catalytic hydrogenation can lead to the reduction of the pyrimidine ring. For instance, the reduction of 5-chloro-2-phenylpyrimidine (B1620638) using hydrogen gas with a palladized barium sulfate (B86663) catalyst has been shown to yield 1,4,5,6-tetrahydro-2-phenylpyrimidine. oregonstate.edu

Dehalogenation: Reductive dehalogenation is a common transformation for chloropyrimidines. Shaking 5-chloro-2-phenylpyrimidine with hydrogen and a palladized barium sulfate catalyst in the presence of a base results in dehalogenation to form 2-phenylpyrimidine (B3000279). oregonstate.edu The choice of reducing agent and conditions is critical. For example, using zinc dust in an aqueous medium is another established method for removing chloro substituents from pyrimidine rings. oregonstate.eduwiley.com

The following table summarizes key reduction and dehalogenation reactions.

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-Chloro-2-phenylpyrimidine | H₂, Pd/BaSO₄ | 1,4,5,6-Tetrahydro-2-phenylpyrimidine | oregonstate.edu |

| 5-Chloro-2-phenylpyrimidine | H₂, Pd/BaSO₄, Base | 2-Phenylpyrimidine | oregonstate.edu |

| General Chloropyrimidines | Zn dust, H₂O | Dehalogenated Pyrimidine | oregonstate.eduwiley.com |

Derivatization and Functionalization Strategies

The reactivity of this compound allows for extensive derivatization, making it a valuable building block in synthesis.

As discussed under electrophilic substitution, the phenyl ring can be functionalized, although it is deactivated by the pyrimidine core. rsc.org Strategies to overcome this deactivation might include using more potent electrophilic reagents or performing the substitution on a precursor before the pyrimidine ring is formed. Another powerful method for modifying the phenyl ring is through cross-coupling reactions if a suitable handle (e.g., a bromo or iodo substituent) is present on the phenyl group.

This is the most common functionalization strategy and relies on the nucleophilic substitution reactivity described in section 3.1. Beyond simple substitution with heteroatom nucleophiles, the chloro group is an excellent handle for carbon-carbon bond-forming cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrimidine with a boronic acid, enabling the introduction of various aryl or vinyl groups at the 2-position.

Heck Coupling: This reaction can also be used to form carbon-carbon bonds.

Kumada Cross-Coupling: The reaction of 5-bromo-2-chloropyrimidine (B32469) with phenylmagnesium chloride using a palladium catalyst is an efficient route to synthesize the parent compound, demonstrating the utility of coupling reactions at this position.

The following table illustrates derivatization via substitution at the chloro position.

| Reagent Type | Example Reagent | Product Type | Reference |

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-phenylpyrimidine | shu.ac.uk |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-phenylpyrimidine | |

| Thiol | Sodium thiophenoxide | 2-(Phenylthio)-5-phenylpyrimidine | |

| Organoboron | Phenylboronic acid | 2,5-Diphenylpyrimidine |

The nitrogen atoms of the pyrimidine ring are nucleophilic and can react with electrophiles. ambeed.com

Alkylation/Acylation: The nitrogen atoms can be alkylated or acylated using alkyl or acyl halides. ambeed.com

Quaternization: This reaction enhances the reactivity of the pyrimidine ring toward nucleophiles. The formation of a pyrimidinium salt makes the ring even more electron-deficient, facilitating addition reactions or ring-opening and transformation sequences. wur.nl For example, the reaction of 4-chloro-6-phenylpyrimidine (B189524) with potassium amide in liquid ammonia (B1221849) proceeds via an SN(ANRORC) mechanism, which involves the addition of the nucleophile, ring-opening, and subsequent ring closure. wur.nl While not directly on the title compound, this illustrates a key reactivity pattern for related structures.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Chloro-5-phenylpyrimidine, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals for the aromatic protons of the phenyl and pyrimidine (B1678525) rings. The protons on the pyrimidine ring typically appear as singlets, while the phenyl protons exhibit multiplets due to spin-spin coupling. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For instance, aromatic protons are generally observed in the range of δ 7.2–8.5 ppm. In a typical spectrum recorded in DMSO-d6, the two protons on the pyrimidine ring are expected at δ 8.97 (s, 2H), with the phenyl group protons appearing as multiplets between δ 7.41 and δ 7.78. chemrxiv.org

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

| Pyrimidine-H | ~8.97 | singlet | DMSO-d6 |

| Phenyl-H | ~7.41-7.78 | multiplet | DMSO-d6 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are typically found in the range of δ 150–160 ppm. The chlorine substitution at the C2 position causes a deshielding effect, shifting the resonance of the adjacent carbon by approximately 10 ppm. In DMSO-d6, the pyrimidine carbons of a related compound, 2-(Methylthio)-5-phenylpyrimidine, were observed at δ 170.2, 155.3, and 133.7 ppm. chemrxiv.org The phenyl carbons typically resonate in the region of δ 126-129 ppm. chemrxiv.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound and a Related Analog

| Carbon | This compound (Predicted Range) | 2-(Methylthio)-5-phenylpyrimidine (Experimental) | Solvent |

| Pyrimidine C2 | ~160-170 ppm | 170.2 ppm | DMSO-d6 |

| Pyrimidine C4/C6 | ~150-160 ppm | 155.3 ppm | DMSO-d6 |

| Pyrimidine C5 | ~130-140 ppm | 133.7 ppm | DMSO-d6 |

| Phenyl C (ipso) | Not specified | 128.5 ppm | DMSO-d6 |

| Phenyl C (ortho, meta, para) | ~126-129 ppm | 129.3, 128.6, 126.5 ppm | DMSO-d6 |

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. dur.ac.uk

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the protons within the phenyl ring by identifying adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.comustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connection between the phenyl and pyrimidine rings. youtube.comustc.edu.cn For instance, an HMBC experiment would show a correlation between the pyrimidine protons and the ipso-carbon of the phenyl ring.

Variable-temperature (VT) NMR experiments can provide insights into the dynamic processes of a molecule, such as conformational changes or restricted rotation. ox.ac.uk For this compound, VT-NMR could be used to study the rotational barrier of the phenyl group relative to the pyrimidine ring. At lower temperatures, if the rotation is slow on the NMR timescale, separate signals for the ortho and meta protons of the phenyl ring might be observed. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. chemrxiv.orgvulcanchem.com The calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, 2-(Methylthio)-5-phenylpyrimidine, is 203.0637, with the experimental value found to be 203.0640. chemrxiv.org For this compound, the molecular ion peak would be expected at m/z 190, corresponding to the molecular weight of the compound. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Isotopic Pattern Analysis for Chlorine Confirmation

Mass spectrometry serves as a definitive tool for confirming the presence of chlorine in this compound. The technique's power lies in its ability to detect the natural isotopic abundance of elements. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%). This natural distribution gives rise to a characteristic isotopic pattern in the mass spectrum of a chlorine-containing compound. chemguide.co.uk

For this compound, the molecular ion (M⁺) peak, which corresponds to the molecule containing the lighter ³⁵Cl isotope, will be accompanied by another peak, known as the M+2 peak, at two mass units higher. chemguide.co.uk This M+2 peak represents the molecule containing the heavier ³⁷Cl isotope. The relative intensity of the M⁺ peak to the M+2 peak is approximately 3:1, directly reflecting the natural abundance ratio of the two chlorine isotopes. chemguide.co.ukyoutube.com The observation of this distinct 3:1 isotopic cluster for the molecular ion provides unambiguous evidence for the presence of a single chlorine atom within the molecular structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: The phenyl and pyrimidine rings exhibit C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyrimidine rings, as well as the carbon-nitrogen bonds of the pyrimidine ring, give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ range. researchgate.net Aromatic hydrocarbons typically show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the C-H bonds provide further structural confirmation. In-plane bending modes are found in the 1250-1000 cm⁻¹ region, while out-of-plane bending modes appear at lower wavenumbers. vscht.cz

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is a key diagnostic peak, typically appearing in the lower frequency region of the FT-IR and FT-Raman spectra.

The combination of FT-IR and FT-Raman spectroscopy is powerful because the selection rules for the two techniques differ. Some vibrations that are weak or absent in the IR spectrum may be strong and easily observed in the Raman spectrum, and vice versa. americanpharmaceuticalreview.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational frequencies, which are then compared with the experimental data to achieve a more precise and complete assignment of the spectral bands. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| C=C / C=N Ring Stretch | 1600 - 1400 | FT-IR, FT-Raman |

| C-H In-Plane Bend | 1250 - 1000 | FT-IR |

| C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR, FT-Raman |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu For this compound, the spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with its conjugated aromatic system, which includes both the phenyl and pyrimidine rings. uzh.chlibretexts.org

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. tanta.edu.eg The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital, are generally of lower intensity. uzh.chlibretexts.org

The study of solvatochromism , the change in the position of absorption bands with a change in solvent polarity, provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. mdpi.com Generally, π → π* transitions experience a bathochromic (red) shift to longer wavelengths in more polar solvents, while n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths. tanta.edu.eguomustansiriyah.edu.iq Analyzing these shifts in a series of solvents with varying polarities can help in assigning the electronic transitions and understanding the electronic distribution in the excited state. mdpi.com

Table 2: Expected UV-Visible Absorption Characteristics

| Electronic Transition | Expected Wavelength Region (nm) | Effect of Increasing Solvent Polarity |

|---|---|---|

| π → π | 200 - 300 | Bathochromic Shift (Red Shift) |

| n → π | > 270 | Hypsochromic Shift (Blue Shift) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This method yields a detailed map of electron density from which atomic coordinates, bond lengths, bond angles, and torsion angles can be determined with high precision. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Molecular Geometry: The exact bond lengths and angles of both the pyrimidine and phenyl rings, as well as the C-Cl bond.

Planarity and Conformation: The degree of planarity of the pyrimidine and phenyl rings and the dihedral angle between them, which describes their relative orientation.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice and identifies non-covalent interactions that stabilize the crystal structure. rsc.org These can include π-π stacking interactions between the aromatic rings of adjacent molecules and potential weak hydrogen bonds or other halogen interactions involving the chlorine atom and the nitrogen atoms of the pyrimidine ring. jhu.edu

This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. mdpi.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. mdpi.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

For 2-chloro-5-phenylpyrimidine, the HOMO is typically localized on the electron-rich phenyl and pyrimidine (B1678525) rings, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the pyrimidine ring, particularly near the electron-withdrawing chlorine atom, indicating this as a likely site for nucleophilic attack. youtube.com The analysis of these orbitals helps predict how the molecule will interact with other chemical species. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netmdpi.comnih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The area around the chlorine atom would exhibit a more positive potential, reflecting its electron-withdrawing nature.

Natural Bond Orbital (NBO) analysis delves into the details of the electronic structure, including charge distribution, hybridization, and intramolecular interactions that contribute to the molecule's stability. uni-muenchen.dewisc.edunih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comaps.org By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can help to understand and interpret experimental spectroscopic data. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the aromatic system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dntb.gov.ua These simulations can be used to explore the different conformations that this compound can adopt and to study its interactions with other molecules, such as solvent molecules or biological macromolecules. This is particularly useful in drug discovery for understanding how a ligand might bind to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govnih.gov For derivatives of this compound, QSAR studies can help in designing new molecules with enhanced biological activities by modifying the structure to optimize the relevant descriptors. nih.gov These descriptors can include electronic properties (like those derived from DFT), steric factors, and hydrophobicity. nih.gov

An in-depth examination of this compound, this article focuses on the computational and theoretical analyses that have elucidated its molecular characteristics and potential as a pharmacologically active agent.

1 .

Computational chemistry provides significant insights into the molecular structure and electronic properties of this compound and its derivatives. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and analyze the compound's ground-state geometry, electronic distribution, and thermodynamic parameters. These computational methods complement experimental data by providing a deeper understanding of the molecule's behavior.

The unique structure of this compound, featuring a chlorine atom at the 2-position and a phenyl group at the 5-position of the pyrimidine ring, results in specific electronic properties. The phenyl group, in particular, increases the molecule's lipophilicity, which can enhance its interaction with hydrophobic pockets within biological targets.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for series of 2-phenylpyrimidine (B3000279) analogues. researchgate.net For instance, a 3D-QSAR model for derivatives acting as phosphodiesterase 4B (PDE4B) inhibitors yielded a high correlation coefficient (R² = 0.918) and cross-validation coefficient (Q² = 0.852), indicating a statistically significant model with strong predictive power. researchgate.net Such models help in understanding how different substituents on the pyrimidine core influence biological activity and guide the design of new, more potent molecules. researchgate.net Theoretical investigations into related pyrimidine hybrids have also utilized DFT to calculate molecular parameters, which are then correlated with anticancer activities using QSAR models. nih.gov

Table 1: Statistical Results of a 3D-QSAR Model for 2-Phenylpyrimidine Analogues as PDE4B Inhibitors. researchgate.net

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.918 |

| Cross-validation Coefficient (Q²) | 0.852 |

| F value (at 4 components) | 175 |

| Predictive Power (External Validation R²) | 0.70 |

In Silico Ligand-Protein Docking Studies

Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a ligand to a target protein. medcraveonline.com For this compound and its derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key interactions within the active sites of various enzymes and receptors. medcraveonline.com These studies often use programs like AutoDock Vina or modules within software suites like Schrödinger and MOE (Molecular Operating Environment). medcraveonline.comnih.gov

Docking studies have explored the interaction of phenylpyrimidine derivatives with a range of biological targets, revealing their potential as inhibitors in several disease contexts.

Antifungal Targets (CYP51): In the development of novel antifungal agents, docking studies predicted the binding mode of 2-phenylpyrimidine derivatives to the CYP51 protein. nih.gov These simulations suggested that bulky backbones could cause steric clashes with amino acid residues like Pro230 and Met508, guiding the design of more effective inhibitors through a scaffold hopping strategy. nih.gov

Anticancer Targets (VEGFR-2, Thymidylate Synthase): As potential anticancer agents, pyrimidine derivatives have been docked into the ATP binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The results showed binding modes similar to the known inhibitor sorafenib, with IC₅₀ values for some derivatives in the sub-micromolar range. nih.gov In other studies, derivatives of 2-phenylpyrimidine were docked with human thymidylate synthase, another key cancer target. researchgate.net

Anti-inflammatory Targets (COX-2): Pyrimidine derivatives have been evaluated as potential anti-inflammatory agents by docking them into the active site of the COX-2 enzyme. rsc.org Specific derivatives showed strong interactions via multiple hydrogen bonds, achieving favorable docking scores (e.g., -11.50 kcal/mol). rsc.org

Antimalarial Targets (PfDHFR): Substituted pyrimidine analogues were investigated as inhibitors of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR). nih.gov Docking studies revealed key binding interactions, including pi-cation and pi-pi stacking with Phe58 and hydrogen bonds with residues like Cys15. nih.gov The phenyl group of some analogues was found to be too distant to form hydrogen bonds with Cys15, a detail that helps explain differences in inhibitory activity. nih.gov

Antibacterial Targets (DHFR): To understand their antibacterial mechanism, Schiff base derivatives of a pyrimidine nucleus were docked against the Dihydrofolate Reductase (DHFR) enzyme from Staphylococcus aureus. medcraveonline.com The results indicated that substitutions with electron-withdrawing groups like chloro and nitro led to higher binding energies (-8.1 and -8.5 kcal/mol, respectively), suggesting stronger inhibition. medcraveonline.com Key interactions included hydrogen bonds with HIS30 and LYS52. medcraveonline.com

Table 2: Examples of In Silico Docking Studies for Phenylpyrimidine Derivatives

| Target Protein | Organism/Disease | Key Interacting Residues | Predicted Binding Energy/Score | Reference |

| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | HIS30, LYS52, VAL137 | -8.1 kcal/mol (for p-Cl derivative) | medcraveonline.com |

| COX-2 | Inflammation | Not Specified | -11.50 kcal/mol | rsc.org |

| PfDHFR | Plasmodium falciparum (Malaria) | Cys15, Asp54, Phe58 | Not Specified | nih.gov |

| CYP51 | Fungal Pathogens | Pro230, Met508 | Not Specified | nih.gov |

| VEGFR-2 | Cancer | Not Specified | IC₅₀ = 0.53 to 2.41 μM | nih.gov |

These computational and theoretical investigations are crucial in modern drug discovery, providing a rational basis for the synthesis and biological evaluation of new compounds based on the this compound scaffold. nih.gov

Biological Activities and Medicinal Chemistry Applications

Antimicrobial and Antibacterial Investigations

Research has indicated that 2-Chloro-5-phenylpyrimidine and its derivatives possess antimicrobial properties. chemistry-chemists.com Studies have explored their potential against various microbial strains. For instance, derivatives of this compound have been noted for their ability to inhibit bacterial growth, making them candidates for further development as antimicrobial agents. Some research has highlighted its potential effectiveness against various fungal strains as well. The core structure is considered a valuable starting point for synthesizing compounds with potential antibacterial and antifungal activity. chemistry-chemists.comambeed.comscribd.com

Anticancer and Cytotoxic Activity Studies

The anticancer potential of this compound has been a significant area of investigation. The compound and its derivatives have been studied for their ability to inhibit the proliferation of cancer cells. google.com

In vitro cytotoxicity assays are crucial for evaluating the anticancer potential of chemical compounds. For derivatives of this compound, these assays have been used to determine their efficacy against various cancer cell lines. The MTT assay, a common method to assess cell viability, is often employed. An IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric derived from these assays. Research suggests that IC₅₀ values below 10 μM indicate therapeutic potential for such compounds. While specific IC₅₀ values for this compound itself are not consistently reported across studies, the focus remains on synthesizing derivatives with potent cytotoxic activity against cancer cells while showing lower toxicity towards normal cells.

The proposed mechanism of action for the anticancer effects of this compound derivatives often involves the induction of apoptosis (programmed cell death) and disruption of the cell cycle in cancer cells. A key area of research is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. google.com By inhibiting CDKs such as CDK2, CDK4, and/or CDK6, these compounds can halt the proliferation of cancer cells. google.com Another identified target is Focal Adhesion Kinase (FAK), an enzyme involved in cell signaling pathways that regulate cell migration and survival. google.com Inhibition of FAK is believed to induce apoptosis and inhibit cell migration, contributing to the anti-cancer effects. google.com

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of kinase inhibitors derived from the this compound scaffold. These studies explore how modifications to the chemical structure affect the biological activity. For instance, modifying the phenyl ring with different substituents can enhance the binding affinity of the compound to the ATP-binding pocket of target kinases. The goal of these SAR studies is to design derivatives with improved inhibitory activity against specific kinases like CDKs and FAK, thereby enhancing their anticancer efficacy. google.com

Target Identification and Mechanism of Action

Antiviral Potential

The potential of this compound and its derivatives as antiviral agents has also been a subject of interest. chemistry-chemists.com Research has suggested that certain modifications to the pyrimidine (B1678525) core can lead to compounds with activity against various viral infections. This highlights the versatility of the this compound scaffold in designing molecules with a broad spectrum of biological activities.

Anti-inflammatory Research

Derivatives of this compound have been investigated for their anti-inflammatory properties. google.com This research is often linked to the inhibition of enzymes involved in inflammatory pathways. For example, some pyrimidine compounds are known to inhibit phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammatory processes. google.com The development of selective PDE4 inhibitors is an active area of research for treating inflammatory diseases, and the this compound structure could serve as a basis for designing such inhibitors. google.comgoogle.com

Enzyme Inhibition Studies

The molecular structure of this compound makes it a candidate for interacting with various enzymes, potentially modulating their activity. The presence of the phenyl group can enhance its ability to fit into hydrophobic pockets within enzyme active sites, while the chloro-substituted pyrimidine ring can participate in various non-covalent interactions.

Phosphodiesterase (PDE) Inhibition

Derivatives of this compound have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. google.com Specifically, research has focused on their potential as selective inhibitors of PDE4, an enzyme predominantly expressed in inflammatory cells. google.com Inhibition of PDE4 leads to an increase in cAMP levels, which in turn can suppress inflammatory responses. google.com

One study reported the synthesis of 5-carbamoyl-2-phenylpyrimidine derivatives as potent PDE4 inhibitors. rsc.org While the initial compound showed modest activity, further chemical modifications led to a derivative with significantly enhanced inhibitory potency against the PDE4B subtype. rsc.org

Table 1: PDE4B Inhibition by 2-Phenylpyrimidine (B3000279) Derivatives

| Compound | Modification | PDE4B IC50 (nM) |

|---|---|---|

| 176 | Initial Compound | 200 |

| 177 | N-neopentylacetamide | 8.3 |

Data sourced from a study on 5-carbamoyl-2-phenylpyrimidine derivatives. rsc.org

Other Enzyme Targets (e.g., Plasmodial Kinases)

The this compound scaffold has also been explored for its potential to inhibit kinases in pathogenic organisms, particularly those from the Plasmodium parasite, the causative agent of malaria. Essential plasmodial kinases, such as PfGSK3 and PfPK6, are considered promising targets for new antimalarial drugs. acs.org

Research has shown that certain 2,4-diamino-pyrimidine derivatives can act as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the 5-position of the pyrimidine ring can influence the inhibitory activity against different plasmodial kinases. acs.org For instance, the catalytic site of PfGSK3 appears to have a preference for halogen substituents like chloro and bromo at this position. acs.org

Receptor Antagonism and Agonism

The ability of this compound and its derivatives to interact with cellular receptors is another area of active investigation. The core structure can serve as a template for designing ligands that can either block (antagonize) or activate (agonize) specific receptors, thereby modulating cellular signaling pathways.

For example, derivatives of this compound have been prepared and studied for their potential as β3 adrenergic receptor agonists. google.com These receptors are involved in processes such as the relaxation of bladder smooth muscle, making them a target for treating urinary disorders. google.com In a different context, a study demonstrated that the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine could be antagonized by a selective mGlu5 antagonist, highlighting the potential for pyrimidine derivatives to interact with glutamate (B1630785) receptors. nih.govnih.gov

Antiparasitic Activity (e.g., Antileishmanial)

Beyond malaria, derivatives of this compound have shown promise as agents against other parasitic diseases, such as leishmaniasis. This disease is caused by protozoan parasites of the Leishmania genus. semanticscholar.org

Several studies have synthesized and evaluated pyrimidine derivatives for their antileishmanial activity. For instance, a series of 2,4,6-trisubstituted pyrimidines were screened for their in vitro activity against Leishmania promastigotes, with several compounds showing significant inhibition. researchgate.net Another study reported on 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives, with one compound exhibiting potent activity against Leishmania donovani amastigotes and a high selectivity index. researchgate.net

Pharmacokinetic and Toxicological Profile Considerations in Drug Design

When developing a new drug, it is crucial to consider its pharmacokinetic (how the body processes the drug) and toxicological (potential for harm) profiles. The physicochemical properties of this compound, such as its lipophilicity conferred by the phenyl group, can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

In drug design, modifications to the this compound scaffold are often made to optimize these pharmacokinetic parameters. lookchem.com For example, introducing specific substituents can enhance metabolic stability, improve bioavailability, and reduce potential toxicity. nih.govnih.gov Early assessment of properties like solubility, permeability, and stability in liver microsomes is essential for guiding the development of promising lead compounds. nih.gov Understanding the potential for a compound to cause toxicity is also a critical part of the drug development process. c-path.org

Applications in Agrochemical and Industrial Research

Herbicide Development

The chlorinated pyrimidine (B1678525) structure is a key feature that allows 2-Chloro-5-phenylpyrimidine to be used as an intermediate in the synthesis of herbicidal agents. The presence of the chlorine atom facilitates nucleophilic substitution reactions, enabling the construction of more complex molecules designed to target specific biological pathways in weeds.

A significant area of research involves derivatives of 2-phenylpyrimidine (B3000279), such as the commercial product Fenclorim (4,6-dichloro-2-phenylpyrimidine). While not identical, the study of Fenclorim and its analogues provides insight into how the 2-phenylpyrimidine scaffold functions in an agricultural context. Fenclorim is principally used as a herbicide safener, a compound that protects crops from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against target weeds. researchgate.net This safening mechanism often involves enhancing the crop's natural detoxification pathways, for instance, by inducing the expression of enzymes like glutathione (B108866) S-transferases (GSTs). researchgate.net

Research into new herbicide safeners has led to the synthesis of various 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives using Fenclorim as a lead compound. nih.govnih.gov These studies explore how modifying the substituents on the pyrimidine ring can optimize safener activity against specific herbicides and in different crops. acs.org For example, certain derivatives showed significantly improved safening activity for chloroacetanilide herbicides compared to Fenclorim itself. acs.org Another patent describes various pyrimidine derivatives and their direct use as herbicides, highlighting the versatility of this chemical class in weed management. google.com

Fungicide Development

Pyrimidine derivatives are a well-established class of compounds known for their broad-spectrum fungicidal activities against plant pathogens. nih.govjocpr.com The 2-phenylpyrimidine structure is a core component in several commercial fungicides used to control diseases in vegetables, fruits, and grains. nih.gov

Research has demonstrated that derivatives of 2-phenylpyrimidine can be highly effective against destructive plant fungi. In one study, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their fungicidal properties. nih.govnih.gov Several of these compounds exhibited excellent activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.govnih.govacs.org Notably, the fungicidal activity of some of these novel compounds was found to be superior to that of pyrimethanil, a commercial pyrimidine fungicide used as a control in the study. nih.govnih.gov

The fungicidal efficacy of these derivatives is highly dependent on the nature and position of substituents on the phenoxy and phenyl rings. The findings from a study on these derivatives are summarized below.

| Compound ID | Fungicidal Activity vs. S. sclerotiorum (%) | Fungicidal Activity vs. T. cucumeris (%) | Fungicidal Activity vs. F. graminearum (%) | Fungicidal Activity vs. F. oxysporum (%) |

| 1 (no substitution) | Excellent (Comparable to control) | 89 | 42 | Moderate (Higher than Fenclorim) |

| 11 | Excellent (Comparable to control) | High (Better than Pyrimethanil) | Low | Low |

| 16 | Excellent (Comparable to control) | Moderate | Moderate | 60 |

| Fenclorim (Control) | Excellent (Comparable to control) | Low | Poor | Poor |

| Pyrimethanil (Control) | Excellent (Comparable to control) | High | Not specified | Not specified |

| Data sourced from a study on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives. nih.gov |

Further research has focused on creating new fenclorim derivatives by combining active substructures from different known fungicides. mdpi.com This approach led to the synthesis of novel compounds that were tested against pathogens such as Botrytis cinerea, demonstrating the continued potential for developing new, highly efficient fungicides based on the 2-phenylpyrimidine framework. mdpi.com Patents also describe the use of 5-phenylpyrimidine (B189523) derivatives specifically for controlling pathogenic fungi. google.com

Other Agricultural Applications

Beyond direct herbicidal and fungicidal action, derivatives of this compound are prominent as herbicide safeners. Herbicide safeners are vital in modern agriculture as they increase the selectivity of herbicides, allowing for effective weed control with minimal damage to the desired crop. chemimpex.com

Fenclorim (4,6-dichloro-2-phenylpyrimidine) is a primary example, first commercialized in the 1980s to protect rice from injury caused by chloroacetanilide herbicides like pretilachlor (B132322). By enhancing the crop's ability to metabolize the herbicide, safeners like Fenclorim have a significant economic impact. Research has shown that the application of Fenclorim in rice fields treated with pretilachlor resulted in yield increases of 50-56%.

The development of new safeners often uses the 2-phenylpyrimidine structure as a template. Studies have synthesized and tested novel derivatives for their ability to protect crops. For instance, specific 4-chloro-6-substituted phenoxy-2-phenylpyrimidine compounds exhibited excellent safening activity, significantly improving the fresh weight, plant height, and root length of crops treated with herbicides compared to the commercial standard, Fenclorim. nih.govacs.org Additionally, some research indicates that derivatives of similar chlorinated heterocyclic compounds may possess insecticidal properties, suggesting another potential, though less explored, agricultural application.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The quest for more efficient, sustainable, and cost-effective methods for synthesizing 2-Chloro-5-phenylpyrimidine and its derivatives is a primary focus of ongoing research. While traditional methods like nucleophilic aromatic substitution and chlorination of pyrimidine (B1678525) precursors exist, they often grapple with challenges such as harsh reaction conditions and the generation of unwanted byproducts.

Future research is geared towards developing novel synthetic strategies that offer higher yields, greater selectivity, and milder reaction conditions. A significant area of exploration is the use of advanced catalytic systems. For instance, the Kumada cross-coupling reaction, which utilizes a palladium catalyst to couple 5-bromo-2-chloropyrimidine (B32469) with phenylmagnesium chloride, has demonstrated high efficiency and operational simplicity. Further research into alternative and more sustainable catalysts is an active area.

Moreover, microwave-assisted synthesis is emerging as a promising technique to accelerate reaction times and improve yields for pyrimidine derivatives. The development of one-pot cyclocondensation reactions also presents an attractive avenue for streamlining the synthesis process.

Exploration of Advanced Biological Targets

The unique structural features of this compound, particularly the presence of a lipophilic phenyl group, make it a valuable building block for designing bioactive molecules with enhanced pharmacokinetic properties. This has spurred investigations into its potential as an inhibitor for a wide array of biological targets implicated in various diseases.

Currently, derivatives of this compound are being explored for their antimicrobial and anticancer properties. Research has shown its potential to act as an enzyme inhibitor by binding to the active sites of enzymes and as a receptor antagonist, thereby modulating cellular signaling pathways.

Future research will likely focus on identifying and validating novel and more specific biological targets. This includes exploring its potential as an inhibitor for kinases, such as Bruton's tyrosine kinase (BTK), which is a key target in the treatment of B-cell malignancies and autoimmune diseases. nih.gov The design of derivatives targeting specific enzymes like dihydrofolate reductase (DHFR) in pathogens such as Plasmodium falciparum is another promising area. Additionally, exploring its potential against other therapeutic targets, including those involved in inflammatory diseases and viral infections, will be a key research direction. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. oncodesign-services.com These computational tools can significantly accelerate the process by predicting the biological activities and physicochemical properties of novel derivatives. nih.gov

AI algorithms, including generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo drug design, generating novel molecular structures with desired properties from scratch. oncodesign-services.comnih.gov This allows for the exploration of a vast chemical space to identify promising candidates with high binding affinity and favorable pharmacokinetic profiles. oncodesign-services.com

Furthermore, ML models, such as quantitative structure-activity relationship (QSAR) models, can predict the biological activity of compounds based on their chemical structure. oncodesign-services.com AI can also be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with a higher probability of success in clinical trials. nih.gov The use of AI in predicting the three-dimensional structure of target proteins will further aid in the rational design of more potent and selective inhibitors. nih.gov

Catalyst Development for Sustainable Synthesis

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. For the synthesis of this compound and its analogs, research is increasingly focused on creating novel and reusable catalysts that minimize waste and energy consumption.

Recent advancements have demonstrated the use of nickel(II) complexes with NNO-pincer ligands as efficient catalysts for the multicomponent synthesis of pyrimidine derivatives through acceptorless dehydrogenative annulation of alcohols. acs.org This method offers high yields and produces only water and hydrogen gas as byproducts, highlighting its industrial applicability. acs.org Similarly, the use of nickel(II) chromite nanoparticles as a recyclable catalyst under ultrasonic radiation has been shown to be effective for the synthesis of related pyrimidine derivatives. researchgate.net

Future research will likely explore a wider range of metal-based and metal-free catalysts, including those based on earth-abundant and non-toxic metals. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a particularly promising area for making the synthesis of this compound more sustainable. researchgate.net

Multi-component Reactions and Combinatorial Chemistry for Library Generation

Multi-component reactions (MCRs) and combinatorial chemistry are powerful tools for the rapid generation of large and diverse libraries of compounds. rsc.orgmdpi.com These approaches are particularly well-suited for the discovery of new bioactive derivatives of this compound.

MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and reducing reaction times. nih.gov The application of MCRs, such as the Biginelli reaction, can be used to efficiently synthesize a wide range of dihydropyrimidine (B8664642) derivatives. frontiersin.org

常见问题

Q. What are the standard synthetic routes for 2-Chloro-5-phenylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : React 5-phenylpyrimidin-2-ol with phosphorus oxychloride (POCl₃) at reflux (80–110°C) for 6–12 hours. Use catalytic dimethylformamide (DMF) to enhance reactivity .

- Suzuki-Miyaura coupling : Employ 2-chloro-5-iodopyrimidine with phenylboronic acid in the presence of Pd(PPh₃)₄ as a catalyst, using a 2:1 molar ratio of Na₂CO₃ in a THF/H₂O solvent system at 80°C .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | Higher yields at controlled exothermic conditions |

| Catalyst Loading | 1–5 mol% Pd | Excess catalyst may increase side products |

| Reaction Time | 6–24 hours | Prolonged time risks decomposition |

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm). Chlorine substitution deshields adjacent carbons by ~10 ppm .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 205.03 (M⁺) and isotopic patterns consistent with Cl .

- X-ray Crystallography : Resolve π-stacking interactions between phenyl and pyrimidine rings, confirming planarity (bond angles ~120°) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1). Rf ≈ 0.3–0.4 under UV visualization .

- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours. Yield improves with slow cooling rates .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) for high-purity isolation (≥98%) .

Advanced Research Questions

Q. How can this compound be utilized as a scaffold in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to kinase targets. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

- In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7) via MTT assay. IC₅₀ values <10 μM suggest therapeutic potential .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw predictions). For example, unexpected peaks may arise from rotamers; use variable-temperature NMR to confirm .

- X-ray Validation : Resolve ambiguous NOE signals by crystallizing the compound. Compare experimental vs. simulated powder XRD patterns .

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Methodological Answer :

- Directing Groups : Introduce -NH₂ or -OMe at position 4 to steer electrophilic substitution to position 6. Monitor using TLC with iodine staining .

- Protection/Deprotection : Protect the pyrimidine nitrogen with Boc groups before functionalizing the phenyl ring. Deprotect with TFA/CH₂Cl₂ (1:4) .

Q. How does the electronic nature of substituents influence the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Stability Studies : Incubate derivatives in pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC:

| Substituent | Half-life (pH 2) | Half-life (pH 12) |

|---|---|---|

| -OCH₃ | 18 hours | 6 hours |

| -NO₂ | 24 hours | 3 hours |

- DFT Calculations : Use Gaussian 16 to model charge distribution. Electron-withdrawing groups reduce susceptibility to nucleophilic attack at the chlorine site .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Pharmacophore Modeling : Define features like hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (phenyl ring) using Schrödinger Phase .

- ADMET Prediction : Use SwissADME to assess bioavailability (%ABS >50) and toxicity (AMES test). Prioritize derivatives with logP <3.5 .

Data Contradiction Analysis